molecular formula C12H12ClNO3 B14013272 2-(3-Chlorophenyl)-2-nitrocyclohexanone

2-(3-Chlorophenyl)-2-nitrocyclohexanone

Cat. No.: B14013272
M. Wt: 253.68 g/mol
InChI Key: FFDBZWVYQYKHGA-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-nitrocyclohexanone is an organic compound that features a cyclohexanone ring substituted with a 3-chlorophenyl and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-nitrocyclohexanone typically involves the nitration of 2-(3-chlorophenyl)cyclohexanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-nitrocyclohexanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: 2-(3-Aminophenyl)-2-nitrocyclohexanone.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)-2-nitrocyclohexanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-nitrocyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-nitrocyclohexanone
  • 2-(3-Bromophenyl)-2-nitrocyclohexanone
  • 2-(3-Chlorophenyl)-2-nitrobenzene

Uniqueness

2-(3-Chlorophenyl)-2-nitrocyclohexanone is unique due to the specific positioning of the nitro and chlorophenyl groups on the cyclohexanone ring, which can influence its reactivity and interactions with biological targets differently compared to other similar compounds.

Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-nitrocyclohexan-1-one

InChI

InChI=1S/C12H12ClNO3/c13-10-5-3-4-9(8-10)12(14(16)17)7-2-1-6-11(12)15/h3-5,8H,1-2,6-7H2

InChI Key

FFDBZWVYQYKHGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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